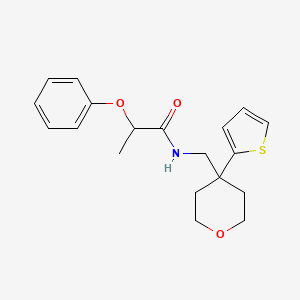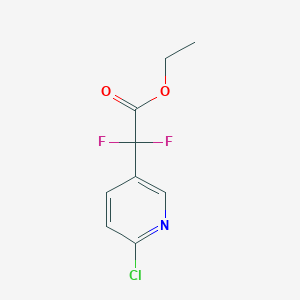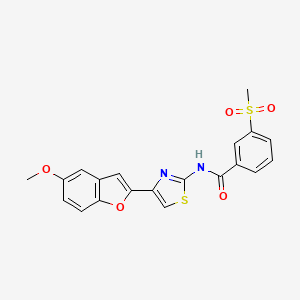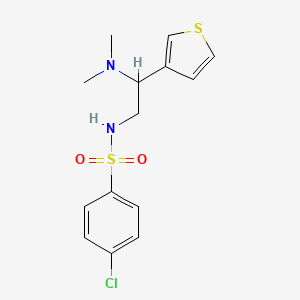![molecular formula C26H34ClN5O6S2 B2696722 Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1321840-79-2](/img/structure/B2696722.png)
Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a methoxy group, a benzothiazole group, a carbamoyl group, a phenylsulfonyl group, and a piperazine carboxylate group . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzothiazole and phenyl groups would contribute to aromaticity, while the dimethylamino and methoxy groups could provide sites for hydrogen bonding. The piperazine ring could add conformational flexibility to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the amine group could potentially undergo reactions with acids or electrophiles, while the carbonyl group in the carbamoyl moiety could be involved in nucleophilic addition reactions .科学的研究の応用
Synthesis and Biological Activity
- A study detailed the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, demonstrating moderate to good antimicrobial activity, highlighting the potential of these core components in developing new antimicrobial agents Mhaske et al., 2014.
Antimicrobial Studies
- Research on new pyridine derivatives, including those with benzothiazole and piperazine components, showed considerable antibacterial activity. This underscores the importance of these moieties in designing compounds with potential therapeutic applications Patel & Agravat, 2009.
Structural and Chemical Properties
- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, providing insights into the conformational preferences of piperazine-containing compounds, which could be relevant for designing drugs with improved pharmacokinetic properties Faizi et al., 2016.
Novel Synthetic Approaches
- An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate for the anti-hypertensive drug Doxazosin, was reported, showcasing the versatility of piperazine derivatives in medicinal chemistry Ramesh et al., 2006.
Antitumor and Antioxidant Activities
- The synthesis and biological evaluation of newer carbazole derivatives, including structures with piperazine and oxadiazole components, demonstrated significant antibacterial, antifungal, and anticancer activities. This suggests the potential of these chemical frameworks in developing multi-targeted therapeutic agents Sharma et al., 2014.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O6S2.ClH/c1-5-37-26(33)29-14-16-30(17-15-29)39(34,35)20-11-9-19(10-12-20)24(32)31(18-13-28(2)3)25-27-23-21(36-4)7-6-8-22(23)38-25;/h6-12H,5,13-18H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVZEIITZDAPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC=C4S3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)
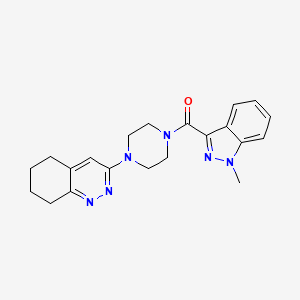

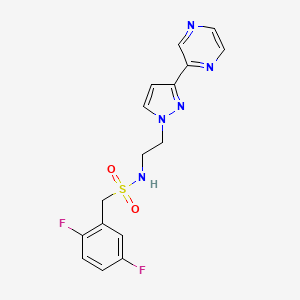

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)
